![molecular formula C15H13ClN2O3S B4194961 N-(2-chloro-4-nitrophenyl)-3-(phenylthio)propanamide](/img/structure/B4194961.png)
N-(2-chloro-4-nitrophenyl)-3-(phenylthio)propanamide
Overview
Description
N-(2-chloro-4-nitrophenyl)-3-(phenylthio)propanamide, also known as CNTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-3-(phenylthio)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. N-(2-chloro-4-nitrophenyl)-3-(phenylthio)propanamide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells from the body.
Biochemical and Physiological Effects:
N-(2-chloro-4-nitrophenyl)-3-(phenylthio)propanamide has been shown to have a range of biochemical and physiological effects, depending on the dose and duration of exposure. In vitro studies have demonstrated that N-(2-chloro-4-nitrophenyl)-3-(phenylthio)propanamide can induce oxidative stress and DNA damage in cells, which can lead to cell death. However, in vivo studies have shown that N-(2-chloro-4-nitrophenyl)-3-(phenylthio)propanamide is relatively non-toxic and does not cause significant adverse effects in animal models.
Advantages and Limitations for Lab Experiments
N-(2-chloro-4-nitrophenyl)-3-(phenylthio)propanamide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, there are also several limitations to its use, such as its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are several future directions for research on N-(2-chloro-4-nitrophenyl)-3-(phenylthio)propanamide, including the development of novel materials and devices for various applications, such as drug delivery and energy storage. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chloro-4-nitrophenyl)-3-(phenylthio)propanamide and its potential therapeutic effects, particularly in cancer treatment. Finally, more research is needed to assess the potential risks and benefits of N-(2-chloro-4-nitrophenyl)-3-(phenylthio)propanamide for human health and the environment.
Scientific Research Applications
N-(2-chloro-4-nitrophenyl)-3-(phenylthio)propanamide has been extensively studied for its potential applications in various scientific fields, including materials science, nanotechnology, and biomedical research. In materials science, N-(2-chloro-4-nitrophenyl)-3-(phenylthio)propanamide has been used as a building block for the synthesis of novel materials with unique properties, such as high surface area and enhanced catalytic activity. In nanotechnology, N-(2-chloro-4-nitrophenyl)-3-(phenylthio)propanamide has been explored for its potential applications in drug delivery and imaging. In biomedical research, N-(2-chloro-4-nitrophenyl)-3-(phenylthio)propanamide has been investigated for its potential therapeutic effects, particularly in cancer treatment.
properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-3-phenylsulfanylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c16-13-10-11(18(20)21)6-7-14(13)17-15(19)8-9-22-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDKPGXMGVVNOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-nitrophenyl)-3-(phenylsulfanyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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